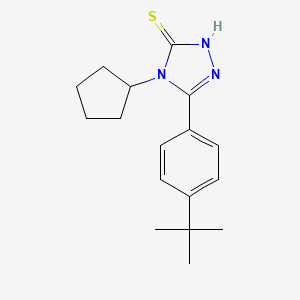![molecular formula C24H19N3O2S B2985780 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422528-81-2](/img/no-structure.png)
3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one” is a complex organic molecule. It has a molecular formula of C27H25NO4S and a molecular weight of 459.6 g/mol . The structure includes a 3,4-dihydro-1H-isoquinoline-2-carbonyl group attached to a phenyl ring, which is further connected to a 2-sulfanylidene-1H-quinazolin-4-one group .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinoline derivatives often involves cyclization of carbamate, urea, thiourea, or isocyanate . A more practical and efficient route to C1- and C4-substituted isoquinolines involves the preparation and activation of isoquinolin-1(2H)-ones . The direct conversion of various amides to isoquinoline and β-carboline derivatives via mild electrophilic amide activation, with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine followed by cyclodehydration upon warming provides the desired products with short overall reaction times .Molecular Structure Analysis
The molecular structure of this compound includes a 3,4-dihydro-1H-isoquinoline-2-carbonyl group attached to a phenyl ring, which is further connected to a 2-sulfanylidene-1H-quinazolin-4-one group . The exact mass and monoisotopic mass of the compound are both 459.15042945 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization, carbonylation, carbomylation, and carbonyl insertion . Metal-catalyzed protocols such as C-H activation aryl amide are also used .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 95.1 Ų and a complexity of 750 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 7 .Aplicaciones Científicas De Investigación
Antiviral and Anticancer Potential
Antiviral Activity : Research has demonstrated the synthesis of related quinazoline derivatives, showcasing significant antiviral properties. A study revealed that certain Schiff bases of 2-phenyl quinazoline-4(3H)-ones exhibited notable antiviral activity against a wide range of viruses, including herpes simplex and influenza viruses (Kumar et al., 2010). This suggests that compounds with a quinazoline core, such as the one , may hold promise for antiviral drug development.
Anticancer Activity : Another study focused on quinazoline derivatives highlighted their potential in cancer therapy. The synthesis of novel quinazoline derivatives showed remarkable anticancer activity, particularly against the CNS SNB-75 cancer cell line, indicating the therapeutic potential of quinazoline compounds in oncology (Noolvi & Patel, 2013).
Chemical Synthesis and Characterization
Synthesis Techniques : The compound's synthesis has been explored using various techniques. For instance, a study detailed the synthesis of carbon-14 labelled 4-aminoquinazolines and quinazolin-4(3H)-ones, which could be relevant for radiolabeled studies in drug development and biochemical research (Saemian et al., 2009).
Novel Derivatives : Research into novel 3-sulphonamido-quinazolin-4(3H)-One derivatives has shown the synthesis and antiviral evaluation against respiratory and biodefense viruses, indicating the versatility of quinazolinone compounds in creating derivatives with potential biomedical applications (Selvam et al., 2007).
Material Science and Corrosion Inhibition
Corrosion Inhibition : Quinazolinone derivatives have been investigated for their role in material science, particularly in corrosion inhibition. A study on new compounds derived from quinazolinone showed significant inhibition efficiencies against mild steel corrosion, illustrating the compound's potential in industrial applications (Errahmany et al., 2020).
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 3-amino-2-thioxoquinazoline with 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzoic acid in the presence of a coupling agent. The resulting intermediate is then subjected to cyclization to form the final product.", "Starting Materials": [ "3-amino-2-thioxoquinazoline", "4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzoic acid", "Coupling agent", "Solvent" ], "Reaction": [ "Step 1: Dissolve 3-amino-2-thioxoquinazoline and 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzoic acid in a suitable solvent.", "Step 2: Add a coupling agent to the reaction mixture and stir for a specific time period.", "Step 3: Isolate the resulting intermediate by filtration or any other suitable method.", "Step 4: Cyclize the intermediate by heating it in a suitable solvent.", "Step 5: Isolate the final product by filtration or any other suitable method and purify it by recrystallization." ] } | |
| 422528-81-2 | |
Fórmula molecular |
C24H19N3O2S |
Peso molecular |
413.5 |
Nombre IUPAC |
3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C24H19N3O2S/c28-22(26-14-13-16-5-1-2-6-18(16)15-26)17-9-11-19(12-10-17)27-23(29)20-7-3-4-8-21(20)25-24(27)30/h1-12H,13-15H2,(H,25,30) |
Clave InChI |
XTWCVLXCXWJTJS-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5NC4=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-5-((4-ethylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2985697.png)
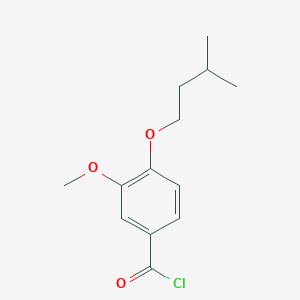
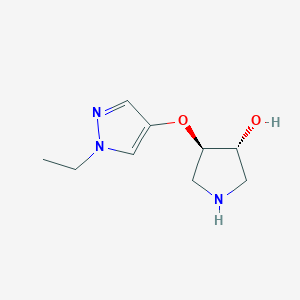
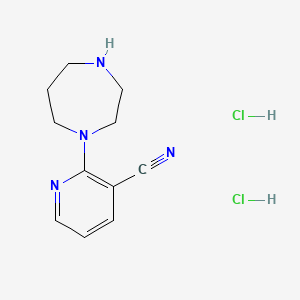

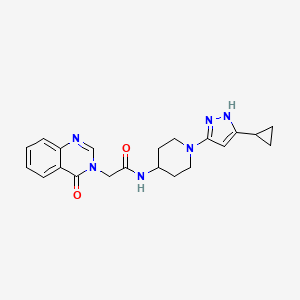
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2985709.png)
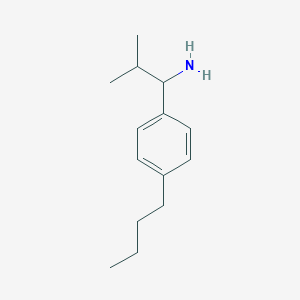
![1-isobutyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2985713.png)
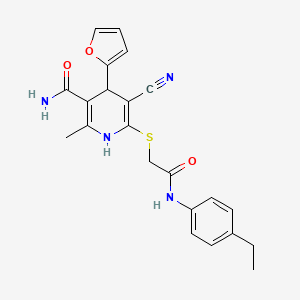
![5-[(4-methylphenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B2985717.png)
![2,4-Dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2985718.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2985719.png)
